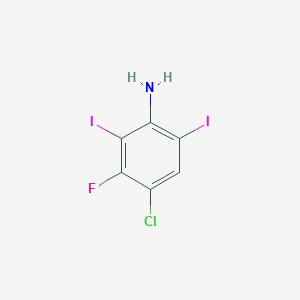

4-Chloro-3-fluoro-2,6-diiodobenzenamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClFI2N |

|---|---|

Molecular Weight |

397.35 g/mol |

IUPAC Name |

4-chloro-3-fluoro-2,6-diiodoaniline |

InChI |

InChI=1S/C6H3ClFI2N/c7-2-1-3(9)6(11)5(10)4(2)8/h1H,11H2 |

InChI Key |

DKPPDEUKKFURDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)N)I)F)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The absorption frequencies are characteristic of specific chemical bonds and functional groups. For 4-Chloro-3-fluoro-2,6-diiodobenzenamine, characteristic IR absorption bands would be expected for the amine (N-H) group, the carbon-halogen (C-F, C-Cl, C-I) bonds, and the aromatic ring (C=C and C-H) vibrations.

However, a review of publicly available scientific literature and spectral databases did not yield specific experimental IR spectral data for this compound. Therefore, a data table of its characteristic IR peaks cannot be provided at this time.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be useful for identifying the vibrations of the di-iodo-substituted benzene (B151609) ring and the C-I bonds, which can be less prominent in IR spectra.

As with IR spectroscopy, specific experimental Raman spectral data for this compound is not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amine (-NH₂) protons and the single aromatic proton. The chemical shift of the aromatic proton would be influenced by the surrounding halogen substituents, while the amine proton signals could provide insights into hydrogen bonding.

Specific, experimentally determined ¹H NMR data for this compound are not present in the accessible scientific literature.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be highly dependent on the attached substituents (amino, fluoro, chloro, iodo), providing critical information for confirming the substitution pattern on the benzene ring.

Detailed experimental ¹³C NMR data for this compound could not be located in published research or spectral databases.

The unique structure of this compound, with an amine group positioned ortho to a large iodine atom, creates a prime environment for intramolecular non-covalent interactions. Specifically, an intramolecular hydrogen bond can form between one of the amine's hydrogen atoms and the electron-rich belt of the adjacent iodine atom (an N-H···I interaction). NMR spectroscopy is a key technique for detecting and characterizing such interactions in solution. The formation of this hydrogen bond would lead to a significant downfield shift (an increase in ppm value) of the involved amine proton's resonance in the ¹H NMR spectrum compared to a similar compound lacking the iodine acceptor. bldpharm.com This downfield shift is a direct indicator of the deshielding effect caused by the hydrogen bond.

Furthermore, this intramolecular hydrogen bonding can enhance the strength of the iodine atom as a halogen bond (XB) donor. bldpharm.comcaspre.ca Halogen bonding is a directional interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base. caspre.ca While direct NMR evidence of the halogen bond itself is complex, the intramolecular hydrogen bond that strengthens it can be readily observed. Studies on related systems have shown that substituents on both the hydrogen-bond donor ring and the halogen-bond donor ring can modulate the strength of these synergistic interactions, a phenomenon that could be systematically investigated using NMR titration experiments. bldpharm.com The presence of the fluorine and chlorine atoms also introduces the possibility of other, weaker interactions that could be explored through advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, to understand the molecule's preferred conformation in solution.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental formula of a molecule and its fragments. For this compound, HRMS would confirm its molecular formula as C₆H₃ClFI₂N.

The fragmentation of halogenated anilines in an electron ionization (EI) mass spectrometer typically proceeds through several key pathways. The molecular ion peak (M⁺) would be prominent. Common fragmentation patterns for aromatic amines include the loss of a hydrogen cyanide (HCN) molecule. For halogenated compounds, the loss of halogen atoms is a characteristic fragmentation pathway. In the case of this compound, we would expect to see fragments corresponding to the sequential loss of iodine, chlorine, and fluorine atoms. The relative isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a characteristic M+2 peak for chlorine-containing fragments.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Multi-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-qMS) for Aromatic Amines

Multi-dimensional gas chromatography-mass spectrometry (GCxGC-qMS) is a highly powerful analytical technique that provides enhanced separation of complex mixtures. nist.govresearchgate.net This technique is particularly well-suited for the analysis of aromatic amines, including halogenated derivatives, which may be present in complex matrices or as part of a mixture of isomers. nist.govresearchgate.net The high peak capacity of GCxGC allows for the separation of compounds that may co-elute in a single-dimension GC analysis. nih.gov

In the context of synthesizing this compound, GCxGC-qMS would be an invaluable tool for quality control, allowing for the detection and identification of starting materials, intermediates, and any isomeric or other impurities in the final product. The use of a quadrupole mass spectrometer (qMS) provides robust quantification and identification based on mass-to-charge ratios. For halogenated compounds, the separation is often performed using a non-polar column in the first dimension and a more polar column in the second dimension, which separates compounds based on both their volatility and polarity. nih.gov

Table 2: Typical GCxGC-qMS Parameters for the Analysis of Halogenated Aromatic Amines

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method can provide precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, analysis of a closely related compound, 2,6-diiodo-4-nitroaniline, provides insight into the expected solid-state structure. nih.gov

The crystal structure of a di-iodinated aniline (B41778) derivative would be expected to be influenced by the steric bulk of the two iodine atoms ortho to the amino group, which would likely force the amino group to be slightly out of the plane of the benzene ring. The crystal packing would be dominated by a combination of van der Waals forces and, potentially, hydrogen bonding involving the amino group and halogen atoms.

Table 3: Representative Crystallographic Data for a Di-iodinated Aniline Derivative (2,6-Diiodo-4-nitroaniline)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to probe the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The absorption spectrum of aniline, the parent compound, shows two main absorption bands corresponding to π→π* transitions of the benzene ring. nist.gov

The substitution pattern of this compound is expected to significantly influence its UV-Vis spectrum. The amino group is a strong auxochrome, which typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths. Halogen substituents also act as auxochromes and generally lead to a red shift. The cumulative effect of the chloro, fluoro, and diiodo substituents, along with the amino group, would be a shift of the primary and secondary absorption bands of the benzene ring to longer wavelengths compared to unsubstituted aniline.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Substituted Anilines in a Non-polar Solvent

Compound Index

Computational and Theoretical Investigations of 4 Chloro 3 Fluoro 2,6 Diiodobenzenamine

Quantum Chemical Calculations

Quantum chemical calculations would be employed to model the molecule and understand its fundamental electronic properties.

Reactivity Descriptors and Prediction of Chemical Behavior

Building upon the quantum chemical calculations, reactivity descriptors can be derived to predict how the molecule will behave in chemical reactions.

Quantitative Structure-Reactivity Relationships (QSRR) for Aromatic Amines

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the reactivity of a molecule is a function of its structural, physicochemical, and quantum chemical properties. For aromatic amines, QSRR studies are crucial for predicting reactivity in various chemical processes, including electrophilic aromatic substitution, oxidation reactions, and their potential as building blocks in synthesis. nih.gov

The development of a QSRR model typically involves a multi-step workflow. acs.org First, a set of molecular descriptors is calculated for each molecule in a training set. These descriptors can be categorized as:

Constitutional: Molecular weight, atom counts, ring counts. mdpi.com

Topological: Indices that describe the connectivity of atoms, such as molecular connectivity indices. nih.gov

Quantum-Chemical: Properties derived from computational chemistry, such as atomic charges, dipole moments, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO/LUMO). nih.gov

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms like Artificial Neural Networks (ANN) to find a correlation between the descriptors and an experimentally determined reactivity parameter (e.g., reaction rate constant). acs.orgmdpi.com

For aromatic amines, key descriptors often relate to the electron-donating ability of the amine group and the electronic effects of other substituents on the aromatic ring. The nucleophilicity of the aromatic ring, which is critical for its reactivity towards electrophiles, can be quantified using descriptors like the MEP at specific sites or the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov Recent advances have focused on developing more accurate and interpretable QSRR models to accelerate reactivity predictions for large numbers of compounds, aiding in synthesis planning and the discovery of new functional materials. acs.org While a specific QSRR model for 4-Chloro-3-fluoro-2,6-diiodobenzenamine is not detailed in the literature, a hypothetical model would use descriptors that quantify the combined electron-withdrawing inductive effects of the fluorine, chlorine, and iodine atoms and the electron-donating mesomeric effect of the amine group to predict its site-specific reactivity.

| Descriptor Category | Examples of Descriptors | Relevance to Aromatic Amine Reactivity |

|---|---|---|

| Constitutional | Molecular Weight (MW), Number of Halogen Atoms | Provides basic structural information that can influence physical properties and steric hindrance. |

| Topological | Molecular Connectivity Index (MCI), Wiener Index | Describes molecular shape and branching, affecting intermolecular interactions and accessibility of reactive sites. |

| Quantum-Chemical | HOMO/LUMO Energies, Molecular Electrostatic Potential (MEP), Atomic Charges | Directly relates to electronic properties. HOMO energy indicates nucleophilicity, while MEP minima reveal likely sites for electrophilic attack. nih.gov |

Analysis of Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the details of chemical bonding, orbital interactions, and charge distribution within a molecule. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonding/antibonding orbitals. materialsciencejournal.org

Key expected interactions include:

Lone Pair Delocalization: The lone pair on the nitrogen atom (n(N)) donates electron density into the antibonding π* orbitals of the adjacent C-C bonds in the benzene (B151609) ring. This n(N) → π*(C-C) interaction is characteristic of anilines and is responsible for the strong electron-donating character of the amino group.

Halogen Lone Pair Delocalization: The lone pairs on the fluorine, chlorine, and iodine atoms also participate in hyperconjugation, donating electron density to antibonding σ* orbitals of adjacent carbon-carbon or carbon-halogen bonds. materialsciencejournal.org For instance, an n(Cl) → σ*(C-C) interaction would be expected.

π-π Interactions:* Electron delocalization from the filled π orbitals of the C=C bonds into the empty π* orbitals of neighboring C=C bonds is fundamental to the aromaticity and stability of the benzene ring.

These delocalizations lead to a more stabilized electronic structure and influence the molecule's geometry and reactivity. The E(2) values provide a quantitative measure of the importance of each intramolecular charge transfer event. materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π (C1-C6) | ~40-60 | Amine lone pair delocalization into the ring |

| LP (3) I | σ* (C1-C2) | ~2-5 | Iodine lone pair delocalization |

| LP (3) Cl | σ* (C3-C4) | ~1-3 | Chlorine lone pair delocalization |

| π (C1-C6) | π* (C2-C3) | ~15-25 | Aromatic π-conjugation |

Substituted benzenamines, particularly those with multiple halogen atoms like this compound, are capable of forming complex networks of non-covalent interactions, primarily halogen bonds (XB) and hydrogen bonds (HB). mdpi.comresearchgate.net

Halogen Bonding (XB): The iodine atoms in the molecule are potent halogen bond donors. This arises from a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. This positive region can interact favorably with Lewis bases (electron donors) such as the nitrogen atom of another molecule, carbonyl oxygens, or even the π-system of an adjacent aromatic ring. mdpi.com The strength of halogen bonds typically increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net Therefore, the iodine atoms in this molecule would form the strongest halogen bonds.

Hydrogen Bonding (HB): The amine group (-NH₂) provides two hydrogen atoms that can act as hydrogen bond donors. These can form classical N-H···A hydrogen bonds, where 'A' is a hydrogen bond acceptor. Within the context of this compound, potential acceptors include the lone pairs on the fluorine and chlorine atoms of a neighboring molecule, or the nitrogen atom itself. nih.gov

Computational studies on similar systems have shown that halogen and hydrogen bonds can coexist and influence each other. mdpi.comresearchgate.net The presence of a hydrogen bond to a system can modulate the strength of a concurrent halogen bond, and vice-versa. This interplay is not always additive, suggesting a complex cooperativity or anti-cooperativity between these interactions that dictates the supramolecular assembly in the solid state. mdpi.com The directionality of halogen bonds is often more pronounced than that of hydrogen bonds, making them a precise tool in crystal engineering. researchgate.net

Computational modeling is a vital tool for predicting and understanding the crystal packing of molecules. By calculating the energies of various possible intermolecular arrangements, these methods can identify the most stable, low-energy crystal structure. For this compound, the crystal packing would be dominated by a combination of the strong intermolecular forces described previously.

The key interactions governing the solid-state structure are:

I···N Halogen Bonds: The strong interaction between the σ-hole of an iodine atom and the lone pair of a nitrogen atom on an adjacent molecule is likely to be a primary and highly directional structure-directing interaction.

N-H···X Hydrogen Bonds: Hydrogen bonds of the type N-H···F or N-H···Cl would provide additional stability and help organize the molecules into specific motifs like chains or sheets.

π-π Stacking: The aromatic rings can stack on top of each other, engaging in stabilizing π-π interactions. The substitution pattern can influence the geometry of this stacking, leading to either parallel or offset arrangements.

Weaker Interactions: Other interactions, such as C-I···π halogen bonds and weaker C-H···X hydrogen bonds, would further refine the crystal packing.

Computational analysis of crystal structures of similar halogenated aromatic compounds reveals that these diverse interactions work in concert to create a densely packed and thermodynamically stable solid-state architecture. beilstein-journals.org Predicting the final crystal structure requires careful consideration of the energetic balance between all these competing and cooperating intermolecular forces.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. nih.gov A common molecular design for high NLO response involves a π-conjugated system substituted with both an electron-donor (D) and an electron-acceptor (A) group. This "push-pull" configuration enhances the molecular polarizability and hyperpolarizability. unifr.ch

This compound possesses the key features of an NLO-active molecule. The amine (-NH₂) group is a strong electron donor, while the electronegative halogen atoms (F, Cl, I) act as electron-withdrawing groups. This intramolecular charge transfer (ICT) character across the aromatic π-system is expected to result in a significant NLO response. nih.gov

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. unifr.chresearchgate.net The key parameters calculated are:

Linear Polarizability (α): Describes the linear response of the electron cloud to an applied electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, responsible for effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Relates to third-order NLO phenomena.

Theoretical studies on similar push-pull aromatic systems have shown that increasing the strength of the donor and acceptor groups, as well as extending the π-conjugation length, generally leads to larger hyperpolarizability values. researchgate.netsonar.ch The energy gap between the HOMO and LUMO is also an important indicator; a smaller gap often correlates with a larger NLO response. nih.gov The theoretical investigation of this compound would provide quantitative predictions of its NLO coefficients, guiding its potential application in optical materials.

| NLO Property | Symbol | Typical Units | Significance |

|---|---|---|---|

| Dipole Moment | μ | Debye (D) | Indicates charge separation, essential for push-pull systems. |

| Mean Polarizability | ⟨α⟩ | esu (electrostatic units) | Measures the overall ease of distorting the molecular electron cloud. |

| Total First Hyperpolarizability | βtot | esu | Governs second-order NLO effects like SHG. High values are desirable. nih.gov |

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Fluoro 2,6 Diiodobenzenamine

Reactivity in Substitution Reactions

The presence of multiple halogen atoms and an amino group on the benzene (B151609) ring of 4-chloro-3-fluoro-2,6-diiodobenzenamine makes it a versatile substrate for various substitution reactions. The interplay between the electronic effects of the substituents and steric factors governs the outcome of these transformations.

The reactivity of the amine nitrogen can be influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the presence of four electron-withdrawing halogen atoms is expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted aniline (B41778).

Derivatization of the primary amine is a common strategy to modify its reactivity and facilitate analysis. Various reagents are known to react with primary amines to form stable derivatives.

| Derivatization Reagent | Functional Group Targeted | Potential Application |

| Acetic Anhydride | Primary Amine | Protection of the amino group, modification of reactivity. |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence labeling for enhanced detection in chromatography. epa.gov |

| o-Phthalaldehyde (OPA) | Primary Amines (in the presence of a thiol) | Formation of fluorescent isoindole derivatives for analysis. epa.gov |

| Pentafluorobenzaldehyde (B1199891) (PFBAY) | Primary Amines | Formation of Schiff bases for GC-MS analysis. nih.gov |

These derivatization reactions are crucial for the characterization and quantification of anilines in various matrices. epa.govnih.gov

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity of such reactions on this compound are significantly modulated by the presence of the four halogen substituents. The two iodine atoms at the ortho positions (2 and 6) exert a strong steric hindrance, which can impede the approach of electrophiles to these positions.

Furthermore, the halogens are deactivating groups due to their inductive electron-withdrawing effect. This deactivation counteracts the activating effect of the amino group. The regioselectivity of electrophilic attack will be determined by a complex interplay of the directing effects of all substituents. The fluorine atom at position 3 and the chlorine atom at position 4 will also influence the electron distribution in the ring. While the amino group directs ortho and para, the positions ortho to the amine (2 and 6) are blocked. The position para to the amine is occupied by the chlorine atom. Therefore, electrophilic attack is most likely to occur at the remaining vacant position, C5, which is meta to the amino group, a typically unfavored position. However, the combined directing effects of the other halogens would need to be considered for a precise prediction.

To control the reactivity and improve the selectivity of electrophilic substitution reactions, the amino group is often protected by acylation. For instance, acetylation of anilines to form the corresponding acetanilides attenuates the activating effect of the amino group and can alter the regioselectivity of the substitution. For many dihaloanilines, direct nitration can lead to oxidation products, and protection of the amino group is necessary to achieve the desired substitution. nih.gov

Halogen exchange, particularly the conversion of aryl bromides and chlorides to aryl iodides (a Finkelstein-type reaction for aryl halides), is a valuable transformation in organic synthesis as aryl iodides are often more reactive in cross-coupling reactions. mdma.chresearchgate.netorganic-chemistry.org These reactions are typically catalyzed by transition metals, with copper and palladium being the most common. nih.govmdma.ch

For this compound, the exchange of the chlorine or fluorine atoms for other halogens would likely require a copper- or palladium-based catalytic system. Copper-catalyzed halogen exchange reactions have been shown to be effective for a range of aryl halides, including those with various functional groups. mdma.chorganic-chemistry.org The use of diamine ligands can significantly accelerate these copper-catalyzed reactions. mdma.chorganic-chemistry.org Palladium-catalyzed methods have also been developed for the iodination of aryl chlorides. nih.gov

The relative ease of exchange for the different halogens in this compound would depend on the C-X bond dissociation energies (C-I < C-Br < C-Cl < C-F) and the specific catalytic system employed. It is conceivable that under carefully controlled conditions, selective exchange of one halogen over the others could be achieved.

Oxidation and Redox Chemistry of Halo-Substituted Anilines

The amino group of anilines is susceptible to oxidation, which can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials. acs.orgopenaccessjournals.com The redox potential of anilines, and thus their ease of oxidation, is strongly influenced by the nature and position of the substituents on the aromatic ring. acs.orgumn.edu

Electron-donating groups generally lower the oxidation potential, making the aniline easier to oxidize, while electron-withdrawing groups increase the oxidation potential, making it more resistant to oxidation. epa.govacs.org In this compound, the four halogen atoms act as electron-withdrawing groups, which is expected to increase its oxidation potential compared to unsubstituted aniline.

Studies on the oxidation of substituted anilines have shown a good correlation between their half-wave potentials and Hammett substituent constants (σ). epa.govuark.eduutexas.edulibretexts.org This relationship allows for the prediction of the relative ease of oxidation for different substituted anilines.

| Substituent | Hammett Constant (σp) | Effect on Oxidation Potential |

| -OCH₃ | -0.27 | Decreases (easier to oxidize) |

| -CH₃ | -0.17 | Decreases (easier to oxidize) |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Increases (harder to oxidize) |

| -Br | +0.23 | Increases (harder to oxidize) |

| -NO₂ | +0.78 | Significantly increases (much harder to oxidize) |

Data compiled from various sources and represents a general trend. epa.govutexas.edulibretexts.org

Given the presence of four electron-withdrawing halogens, this compound is anticipated to be relatively stable towards oxidation compared to aniline and anilines bearing electron-donating groups. However, strong oxidizing agents can still lead to its transformation. The specific oxidation products would depend on the oxidant used and the reaction conditions. For example, oxidation with hydrogen peroxide in the presence of a suitable catalyst can yield azoxybenzenes or nitrobenzenes, depending on the base used. acs.org

Reactions of the Amino Group

The amino group of this compound can undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is not only a common method for protecting the amino group but also a way to introduce new functional groups into the molecule.

The steric hindrance from the two large iodine atoms at the ortho positions (2 and 6) can significantly affect the rate of acylation. Sterically hindered anilines often require more forcing reaction conditions or specific catalysts to undergo efficient acylation. researchgate.net

Derivatization of the amino group is also a key strategy for the analysis of anilines by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govrsc.orgepa.govnih.govyoutube.com Various derivatizing agents can be employed to improve the volatility and thermal stability of the aniline, as well as to enhance the sensitivity of detection. For instance, reaction with pentafluorobenzaldehyde (PFBAY) can form a stable Schiff base derivative suitable for GC-MS analysis. nih.gov

The choice of derivatization reagent and reaction conditions can be optimized to achieve high yields and reproducible results for the analysis of complex halogenated anilines like the title compound.

Role in Advanced Organic Synthesis and Material Science

4-Chloro-3-fluoro-2,6-diiodobenzenamine as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the differential reactivity of its halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 2- and 6-positions.

The general order of reactivity for halogens in many palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This hierarchy is fundamental to the strategic use of polyhalogenated compounds in multi-step syntheses. For this compound, this means that the two iodine atoms can be selectively replaced through reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, while the chloro and fluoro substituents remain intact. acs.orgnih.gov This selective reactivity allows for the sequential introduction of different functional groups, leading to the construction of highly complex and precisely substituted aromatic structures.

The amino group also offers a handle for further synthetic transformations, such as diazotization followed by substitution, or N-alkylation and N-arylation reactions, further expanding the synthetic possibilities. nih.govorganic-chemistry.org The fluorine atom, being the least reactive halogen in nucleophilic aromatic substitution and relatively inert in many cross-coupling conditions, primarily serves to modulate the electronic properties and metabolic stability of the resulting molecules. ossila.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Relative Reactivity in Cross-Coupling | Potential Transformations |

| Iodo | 2, 6 | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Carbonylation |

| Chloro | 4 | Low | Buchwald-Hartwig (harsher conditions), Nucleophilic Aromatic Substitution (activated systems) |

| Fluoro | 3 | Very Low | Modulates electronic properties, generally stable |

| Amino | 1 | Moderate | Diazotization, N-Alkylation, N-Arylation, Amide formation |

Synthesis of Complex Heterocyclic Systems

Polyhalogenated anilines are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govresearchgate.netmdpi.com The ortho-disposed iodine atoms in this compound are particularly well-suited for the construction of fused ring systems.

For instance, double Sonogashira coupling with a di-alkyne could lead to the formation of novel carbazole (B46965) or other nitrogen-containing polycyclic aromatic systems. Similarly, palladium-catalyzed intramolecular cyclization reactions following the initial functionalization of one or both iodo groups can be envisioned. The synthesis of iodoindoles from o-iodoanilines through coupling with alkynes followed by electrophilic cyclization is a well-established method that could potentially be adapted. nih.gov

The amino group can also participate directly in cyclization reactions. For example, condensation with dicarbonyl compounds or their equivalents can be used to form various nitrogen-containing heterocycles. The presence of the halogen substituents can influence the regioselectivity of these cyclizations and the properties of the final heterocyclic products.

Applications in the Preparation of High-Density Compounds

Aromatic compounds containing multiple heavy atoms like iodine are known to exhibit high densities. The presence of two iodine atoms and a chlorine atom in this compound results in a high molecular weight relative to its size, suggesting its potential as a precursor for high-density materials.

While specific studies on this compound for energetic materials are not publicly available, iodinated aromatic compounds, in general, are investigated for their potential as high-energy density materials (HEDMs). The carbon-iodine bond can be a source of energy upon decomposition. Furthermore, the introduction of nitro groups onto the aromatic ring, a common strategy for creating energetic materials, could potentially be achieved through electrophilic nitration, although the directing effects of the existing substituents would need to be carefully considered. The high density of such resulting molecules would be a desirable characteristic for energetic applications.

Integration into Multi-Step Synthetic Sequences

The true value of a building block like this compound lies in its capacity for integration into complex, multi-step synthetic sequences. youtube.comuva.nlresearchgate.netyoutube.com The predictable and hierarchical reactivity of its halogen atoms allows for a programmed approach to molecular construction.

A hypothetical synthetic sequence could involve:

Selective double Sonogashira coupling at the 2- and 6-positions with a terminal alkyne.

Modification of the newly introduced alkyne functionalities , for example, through click chemistry or further cross-coupling reactions.

Functionalization of the amino group , perhaps by converting it into a different directing group or a site for linking to another molecular fragment.

Late-stage functionalization of the chloro group under more forcing reaction conditions, if required.

This step-wise approach enables the synthesis of molecules with a high degree of structural and functional complexity, which is essential in fields like medicinal chemistry and materials science. ossila.com The ability to build molecules in a controlled and predictable manner is a cornerstone of modern organic synthesis, and polyfunctional building blocks like this compound are key enablers of this strategy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.